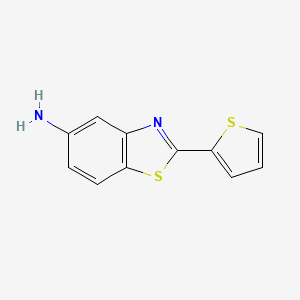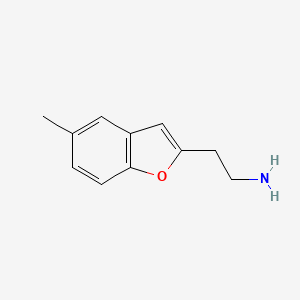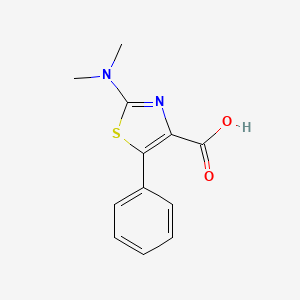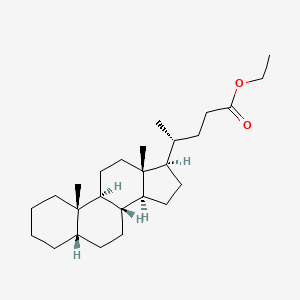![molecular formula C6H11ClN2O B8665283 exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B8665283.png)
exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride is a bicyclic nitrogen-containing compound. This compound is notable for its unique structural motif, which includes a three-membered ring fused to a six-membered ring. The presence of nitrogen in the bicyclic structure makes it a valuable scaffold in medicinal chemistry, particularly in the development of pharmaceutical drugs.
Synthetic Routes and Reaction Conditions:
Cyclopropanation Method: One common synthetic route involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst.
Intramolecular Cyclopropanation: Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis.
Industrial Production Methods: Industrial production methods for 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride typically involve large-scale cyclopropanation reactions. These methods are optimized for high yields and purity, often using flow chemistry techniques to generate diazo compounds efficiently .
Types of Reactions:
Cyclopropanation: The compound undergoes cyclopropanation reactions, which are crucial for forming the bicyclic structure.
Hydrolysis: Hydrolysis of the ester group in the cyclopropanation product can yield the carboxamide derivative.
Common Reagents and Conditions:
Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts, and N-Boc-2,5-dihydropyrrole are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze ester groups to carboxamides.
Major Products:
科学的研究の応用
3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing pharmaceutical drugs, particularly those targeting nonplanar structures in drug discovery.
Antiviral Medications: Related compounds, such as 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, are used in antiviral medications like boceprevir and pf-07321332.
作用機序
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target and the specific modifications of the compound .
類似化合物との比較
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications and synthesized via intramolecular cyclopropanation.
3-Azabicyclo[3.1.0]hexane Derivatives: These derivatives are synthesized through various catalytic routes and have applications in drug design.
Uniqueness: 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride is unique due to its specific structural motif, which provides a rigid and well-defined three-dimensional space for drug interactions. This makes it particularly valuable in the development of drugs targeting nonplanar structures .
特性
分子式 |
C6H11ClN2O |
|---|---|
分子量 |
162.62 g/mol |
IUPAC名 |
3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H |
InChIキー |
IOOQQAFDXAHVHN-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C2C(=O)N)CN1.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(19S)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),4,6,8,15(20)-pentaene-14,18-dione](/img/structure/B8665214.png)




![tert-Butyl 2-((benzo[d]thiazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B8665233.png)








